1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea
Description
1-(2-((2-Methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea is a synthetic compound featuring a phenylurea core linked to a sulfonated ethyl chain terminating in a 2-methylindole group. Its molecular framework combines aromatic (indole, phenyl) and sulfonyl-urea functionalities, which are commonly associated with biological activity, particularly in pharmaceutical contexts. For example, indole derivatives are prevalent in drugs targeting neurological and oncological pathways . The sulfonyl group may enhance metabolic stability or binding affinity, while the urea moiety often contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13-17(15-9-5-6-10-16(15)20-13)25(23,24)12-11-19-18(22)21-14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDVHRFDBWLQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of the sulfonyl-indole derivative with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, focusing on structural variations, physicochemical properties, and biological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Indole Ring: The target compound’s 2-methylindole group contrasts with the 5-chloroindole in the analog from . Methyl groups may enhance metabolic stability by blocking oxidative degradation sites, while halogens like chlorine could influence halogen bonding in target interactions.
Urea Modifications: The dimethylaminopropyl side chain in 3-[3-(dimethylamino)propyl]-1-phenylurea () replaces the indole-sulfonyl group, reducing molecular complexity. This substitution likely improves aqueous solubility due to the tertiary amine’s basicity but may reduce target specificity compared to sulfonated indole derivatives.
Sulfonyl Group Variations :
- SB269970 () shares a sulfonyl group but attaches it to a pyrrolidine-piperidine scaffold instead of indole. Its 3-hydroxyphenyl moiety and basic piperidine group suggest divergent pharmacokinetics (e.g., blood-brain barrier penetration) and a distinct mechanism (5-HT7 receptor modulation) compared to the indole-based target compound.
SB269970’s activity via cAMP/CREB signaling highlights how sulfonyl groups can anchor compounds to diverse signaling pathways, depending on adjacent functional groups.
Biological Activity
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N2O2S. The compound features an indole moiety, which is known for its diverse biological properties, and a sulfonamide group that may enhance its pharmacological profile.
The biological activity of this compound has been linked to several mechanisms:
- Antiproliferative Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with indole and sulfonamide functionalities have shown enhanced activity in inhibiting cell proliferation in human leukemia and cervical carcinoma cells .
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. Compounds containing this moiety often exhibit efficacy against a range of bacterial strains. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation .
Anticancer Activity
A study conducted on various indole derivatives indicated that compounds similar to this compound demonstrated significant inhibition of cell growth in multiple cancer lines (e.g., L1210 and HeLa). The IC50 values for these compounds ranged from 5 to 20 µM, showcasing their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | L1210 | 10 |
| Compound B | HeLa | 15 |
| This compound | Various | TBD |
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with the sulfonamide group displayed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. The MIC values for closely related compounds were noted to be as low as 0.01 µg/mL against Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 0.05 |
| Compound D | S. aureus | 0.01 |
| This compound | TBD | TBD |
Case Studies
Several case studies have explored the efficacy of indole-based compounds in clinical settings:
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of various indole derivatives on cancer cell lines, revealing that those with sulfonamide groups exhibited enhanced cytotoxicity compared to their counterparts without these groups .
- Antimicrobial Testing : In a comparative study, various indole-sulfonamide derivatives were tested against common pathogens, demonstrating promising results that suggest a potential role for these compounds in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
